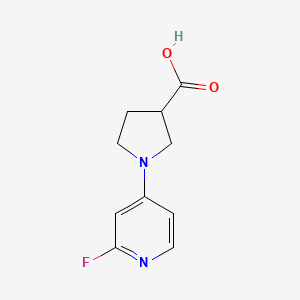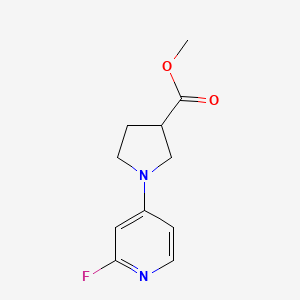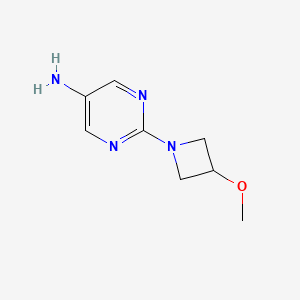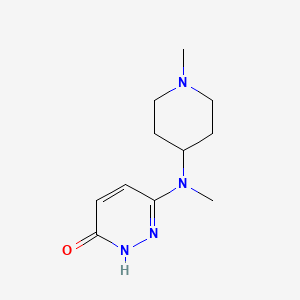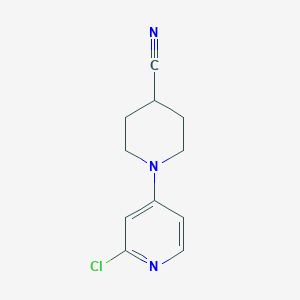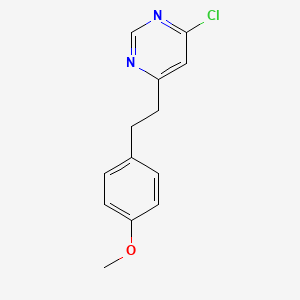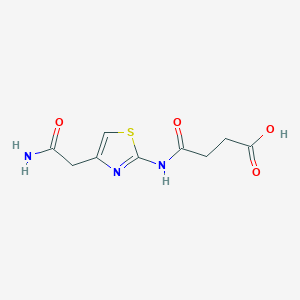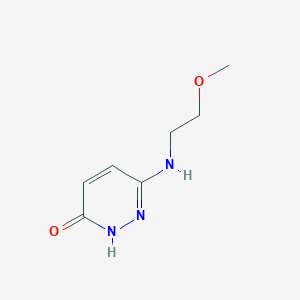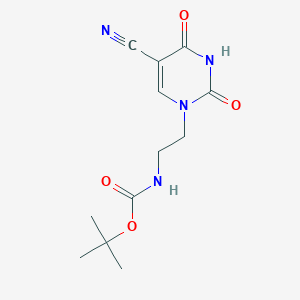
tert-butyl (2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)carbamate
Vue d'ensemble
Description
Tert-butyl (2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)carbamate, commonly known as TBC, is a synthetic compound that has found numerous applications in the scientific and medical fields due to its unique properties. TBC is a member of the pyrimidine family of compounds, which are characterized by their nitrogen-containing rings. This compound is of particular interest due to its ability to form stable complexes with metal ions, making it an important tool in the synthesis of other compounds. In addition, TBC has been found to have a variety of biochemical and physiological effects, making it a potential therapeutic agent for a number of diseases.
Applications De Recherche Scientifique
Isomorphous Crystal Structures and Hydrogen/Halogen Bonds
Research on compounds similar to tert-butyl carbamates, like chlorodiacetylene and iododiacetylene derivatives, reveals insights into isomorphous crystal structures and the role of simultaneous hydrogen and halogen bonds on carbonyl groups. This type of study is crucial for understanding molecular interactions and could be relevant for the design of new materials or drugs (Baillargeon et al., 2017).
Synthetic Methodologies for Biologically Active Compounds
Tert-butyl carbamate derivatives are often key intermediates in synthesizing biologically active compounds. For example, a rapid synthetic method for a compound important as an intermediate in omisertinib (AZD9291), a medication, demonstrates the chemical versatility and application of similar compounds in drug synthesis (Zhao et al., 2017).
Crystallographic and Synthetic Studies
Crystallographic and synthetic studies of tert-butyl ester derivatives provide valuable information on molecular structure, confirming configurations essential for designing molecules with desired properties. Such studies contribute to fields like materials science and pharmaceuticals by detailing how molecular alterations affect physical properties and activities (Kant et al., 2015).
Synthesis of Anticancer Intermediates
The synthesis of tert-butyl carbamate derivatives as intermediates for anticancer drugs highlights their role in developing therapeutic agents. Research showing high yield synthetic methods for such intermediates underlines the compound's significance in creating small molecule drugs targeting specific pathways, like the PI3K/AKT/mTOR pathway in cancer (Zhang et al., 2018).
Propriétés
IUPAC Name |
tert-butyl N-[2-(5-cyano-2,4-dioxopyrimidin-1-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-12(2,3)20-11(19)14-4-5-16-7-8(6-13)9(17)15-10(16)18/h7H,4-5H2,1-3H3,(H,14,19)(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFCXNUNWWLQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C(=O)NC1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




